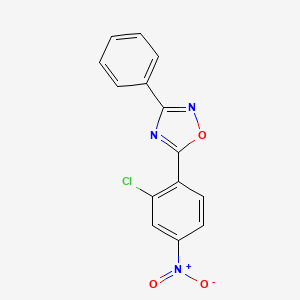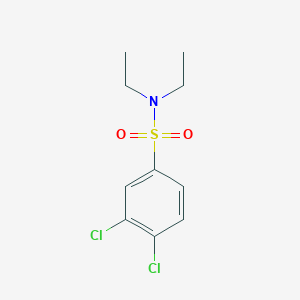
5-(2-chloro-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chloro-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a 2-chloro-4-nitrophenyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-nitrobenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
5-(2-chloro-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chloro-4-nitrophenyl group can be replaced by nucleophiles.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The phenyl group can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Reduction: The major product is 5-(2-amino-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole.
Oxidation: Various oxidized phenyl derivatives can be formed depending on the conditions used.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 5-(2-chloro-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the context of its use.
類似化合物との比較
Similar Compounds
- 2-chloro-4-nitrophenyl-1,2,4-oxadiazole
- 3-phenyl-1,2,4-oxadiazole
- 5-(2-chloro-4-nitrophenyl)-2-furoic acid
Uniqueness
5-(2-chloro-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both a nitro group and a chlorine atom on the phenyl ring, along with the oxadiazole core, makes it a versatile compound for various applications.
特性
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3/c15-12-8-10(18(19)20)6-7-11(12)14-16-13(17-21-14)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDWJPVRNTVCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide](/img/structure/B5796593.png)
![7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)
![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)
![N,N'-bis[(E)-1-(4-fluorophenyl)ethylideneamino]butanediamide](/img/structure/B5796619.png)

![(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one](/img/structure/B5796634.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)
![N'-[(2-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5796655.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5796665.png)



![2-[(E)-[3-methoxy-4-(4-nitrophenoxy)phenyl]methylideneamino]guanidine;hydrochloride](/img/structure/B5796693.png)
